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Chondroitin disaccharide di-0S sodium salt - 136132-69-9

Chondroitin disaccharide di-0S sodium salt

Catalog Number: EVT-1725579
CAS Number: 136132-69-9
Molecular Formula: C14H20NNaO11
Molecular Weight: 401.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chondroitin, a glucosaminoglycan (GAG), is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated on the either or both GalNAc and GlcA units. Chondroitin and its sulfates are frequently attached to proteins to form proteoglycans.

Overview

Chondroitin disaccharide di-0S sodium salt is a specific glycosaminoglycan derivative, characterized by its unique disaccharide structure. It plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This compound is derived from chondroitin sulfate, which is naturally found in cartilage, providing structural support and elasticity to connective tissues.

Source

Chondroitin disaccharide di-0S sodium salt can be sourced from several biological materials, including animal cartilage, particularly from bovine and porcine origins. Additionally, it can be synthesized through chemical and enzymatic methods, enhancing its availability for research and clinical applications .

Classification

This compound belongs to the class of glycosaminoglycans, which are long unbranched polysaccharides composed of repeating disaccharide units. Chondroitin disaccharide di-0S sodium salt specifically refers to the unsulfated form of chondroitin disaccharides, which are crucial in various physiological functions.

Synthesis Analysis

Methods

Chondroitin disaccharide di-0S sodium salt can be synthesized through various methods:

  1. Enzymatic Synthesis: Using specific glycosyltransferases, this method involves the enzymatic assembly of monosaccharides into disaccharide units. For instance, enzymes derived from Escherichia coli can facilitate the transfer of sugar moieties to form the desired disaccharide structure .
  2. Chemical Synthesis: Traditional chemical methods involve acid hydrolysis of chondroitin sulfate followed by subsequent purification steps. The process typically requires the use of strong acids such as sulfuric acid to break down larger polysaccharides into their constituent disaccharides .
  3. Fermentation: Utilizing microbial fermentation processes can yield chondroitin disaccharides from natural sources like cartilage. This method often employs specific strains of bacteria that can produce polysaccharides from simpler substrates .

Technical Details

The synthesis process may involve several stages, including hydrolysis, purification via chromatography techniques, and characterization using spectroscopic methods to confirm the structure and purity of the product.

Molecular Structure Analysis

Structure

Chondroitin disaccharide di-0S sodium salt has a molecular formula of C14H21NNaO11C_{14}H_{21}NNaO_{11} and a molecular weight of approximately 377.3 g/mol. Its structure consists of two monosaccharide units linked by a glycosidic bond, specifically a combination of N-acetylgalactosamine and glucuronic acid without any sulfate groups attached .

Data

  • Chemical Structure: The structural representation includes two sugar rings connected by an ether linkage.
  • Molecular Weight: 377.3 g/mol
  • CAS Number: 16219116
Chemical Reactions Analysis

Reactions

Chondroitin disaccharide di-0S sodium salt participates in various chemical reactions typical for polysaccharides:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back into its monosaccharide components.
  2. Sulfation: Although in its di-0S form it lacks sulfate groups, it can undergo sulfation reactions to form sulfated derivatives such as chondroitin sulfate.
  3. Glycosylation: It can act as a glycosyl donor in further synthetic reactions to create more complex polysaccharides or glycoproteins .

Technical Details

The reactivity of chondroitin disaccharide di-0S sodium salt is influenced by its functional groups, primarily the hydroxyl and amino groups present on the sugar moieties.

Mechanism of Action

Process

Chondroitin disaccharide di-0S sodium salt exerts biological effects primarily through its interaction with cell surface receptors and extracellular matrix components. It plays a role in cell signaling pathways that regulate inflammation and tissue repair processes.

Data

Research indicates that chondroitin derivatives can modulate cellular responses by influencing receptor activity related to growth factors and cytokines involved in healing processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Generally neutral to slightly acidic when dissolved in water.
  • Reactivity: Reacts with acids and bases under certain conditions; susceptible to hydrolysis.
Applications

Chondroitin disaccharide di-0S sodium salt has various scientific uses:

  1. Pharmaceuticals: Used as a dietary supplement for joint health and osteoarthritis treatment due to its role in cartilage formation.
  2. Biomaterials: Employed in tissue engineering and regenerative medicine for developing scaffolds that mimic natural extracellular matrices.
  3. Drug Delivery Systems: Investigated for use as carriers for targeted drug delivery due to its biocompatibility and ability to form hydrogels .
Biosynthetic Pathways and Enzymatic Regulation of Chondroitin Disaccharide Δdi-0S Sodium Salt

Chondroitin disaccharide Δdi-0S sodium salt (α-ΔUA-[1→3]-GalNAc; CAS 136132-69-9) is an unsaturated, non-sulfated glycosaminoglycan (GAG) degradation product. It serves as a fundamental structural unit for studying chondroitin sulfate (CS) biosynthesis and catabolism. This disaccharide is generated enzymatically from chondroitin sulfate polymers via chondroitinase ABC digestion, reflecting the "zero-sulfation" state of chondroitin chains prior to post-polymerization modifications [2] [3] [7]. Its chemical structure consists of 4-deoxy-β-L-threo-hex-4-enopyranosyluronic acid (ΔUA) linked to N-acetyl-D-galactosamine (GalNAc), with a molecular weight of 401.30 g/mol and high water solubility (10 mg/mL) [2] [5].

Role of Sulfotransferases in Post-Polymerization Modifications

Sulfotransferases govern site-specific sulfation patterns on nascent chondroitin chains. Chondroitin-4-sulfotransferase-1 (C4ST-1/CHST11) catalyzes sulfate transfer to the C4 hydroxyl of GalNAc residues, while chondroitin-6-sulfotransferase acts at C6. Δdi-0S represents the unsulfated precursor that escapes these modifications due to:

  • Enzyme Specificity: C4ST-1 exhibits absolute requirement for a chondroitin polymer backbone and cannot sulfate isolated Δdi-0S [1].
  • Spatial Constraints: The catalytic site of sulfotransferases accommodates polymer-bound GalNAc residues but not free disaccharides [1].
  • Biological Function: Retention of unsulfated regions in proteoglycans (e.g., aggrecan) enables selective protein binding and matrix organization. Δdi-0S serves as a critical marker for quantifying unsulfated domains in CS profiling studies [4] [7].

Table 1: Sulfotransferases Acting on Chondroitin Substrates

EnzymeSulfation SiteAccepts Δdi-0S as Substrate?Biological Role
C4ST-1 (CHST11)GalNAc C4-OHNoSkeletal development, neural patterning
C6ST-1GalNAc C6-OHNoCartilage formation, neuroplasticity
GalNAc 4S-6-O-STGalNAc C6-OHNoCS-E synthesis, neurite inhibition

Substrate-Specificity of Unsaturated Glucuronyl Hydrolases

Unsaturated glucuronyl hydrolases (UGLs, EC 3.2.1.180) catalyze the hydrolysis of Δdi-0S into free ΔUA and GalNAc. Key specificity determinants include:

  • Stereochemical Preference: UGLs from Clostridium perfringens and Streptomyces species hydrolyze Δdi-0S 50× faster than sulfated variants (e.g., Δdi-4S, Δdi-6S) due to steric hindrance from sulfate groups [8].
  • Active Site Architecture: Crystal structures reveal a shallow catalytic pocket that accommodates non-sulfated disaccharides but clashes with C4/C6-sulfated GalNAc or C2-sulfated ΔUA [8].
  • Analytical Applications: Δdi-0S is used as a reference substrate for UGL characterization. Its cleavage generates UV-detectable ΔUA (λ_max = 232 nm), enabling enzyme kinetic assays (Km = 0.12 mM for Streptomyces UGL) [2] [3] [8].

Table 2: Hydrolase Activity on Δdi-0S

Enzyme SourceSpecific Activity (U/mg)Inhibition by SulfationPrimary Use in Research
Clostridium perfringens85.2Complete (Δdi-4S/6S)Glycobiology tool development
Streptomyces hyalurolyticus42.7Complete (Δdi-4S/6S)CS disaccharide sequencing
Recombinant humanNot detectedN/ADiagnostic substrate for pathogen enzymes

Proteoglycan Assembly: Integration into Core Protein Structures

Δdi-0S units are embedded within unsulfated regions of chondroitin sulfate proteoglycans (CSPGs) via a four-step assembly process:

  • Linkage Formation: The tetrasaccharide linker (GlcA-Gal-Gal-Xyl) is attached to serine residues on core proteins (e.g., aggrecan) in the endoplasmic reticulum [4].
  • Chain Polymerization: Chondroitin synthases (CSGALNACT1/2) extend chains by alternating GlcA and GalNAc residues, forming unsulfated chondroitin backbones [4].
  • Sulfation Compartmentalization: C4ST-1 and C6ST localize to trans-Golgi compartments, selectively sulfating regions while leaving others unsulfated. Δdi-0S epitopes mark unsulfated zones critical for:
  • Protein-protein interactions
  • Matrix metalloproteinase cleavage sites
  • Amyloid-β binding in Alzheimer’s plaques [4].
  • Biological Implications: Brains of Alzheimer’s model mice (Tg2576) show 40% reduced CSPGs with altered Δdi-0S/Δdi-4S ratios, disrupting extracellular matrix neuroprotective functions [4].

Table 3: Analytical Methods Using Δdi-0S

ApplicationMethodΔdi-0S RoleRefined Protocol
CSPG structural profilingRPIP-HPLC with post-column labelingCalibration standard for unsulfated disaccharidesSeparation on C18 column, fluorescence detection at Ex/Em 346/410 nm
Enzyme kineticsUV spectrophotometrySubstrate for UGLsΔUA release monitored at 232 nm
Metabolic pathway tracingFluorescent derivativesPrecursor for pyridylaminationLabeling with 2-aminopyridine, LC-MS analysis

Properties

CAS Number

136132-69-9

Product Name

Chondroitin disaccharide di-0S sodium salt

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.30 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1

InChI Key

RCSGFYXVBIMRPV-LSHUTVNPSA-M

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]

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